(4-bromophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone
Overview
Description
(4-bromophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone is a complex organic compound that features a bromophenyl group, a nitrophenyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of phenylmethanone followed by nitration and subsequent piperidinyl substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the bromophenyl position.
Scientific Research Applications
Chemistry
In chemistry, (4-bromophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (4-bromophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in that it contains halogenated aromatic rings.
Aliphatic hydrocarbons: Share some structural features but differ significantly in reactivity and applications.
Uniqueness
(4-bromophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone is unique due to its combination of bromophenyl, nitrophenyl, and piperidinyl groups. This combination imparts distinct chemical and biological properties that are not found in simpler compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and engineers working on innovative solutions and applications.
Properties
IUPAC Name |
(4-bromophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-15-7-4-13(5-8-15)18(22)14-6-9-16(17(12-14)21(23)24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMVPKIDMCWWSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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